molecular formula C19H23ClN4O3S B2923720 2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide CAS No. 923174-74-7

2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide

Cat. No. B2923720
CAS RN: 923174-74-7
M. Wt: 422.93
InChI Key: YICBZXRGRMHWBD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a thioether group, an amide group, and a chlorophenyl group. Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine . The presence of these functional groups suggests that this compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, which can participate in hydrogen bonding and other interactions. The chlorophenyl group is a benzene ring with a chlorine substituent, which can participate in electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the imidazole ring can participate in nucleophilic substitution reactions, and the amide group can undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and the imidazole ring would likely make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Imidazole derivatives have been synthesized through various chemical pathways, showcasing their versatility and potential for modification. For example, a novel procedure for the preparation of enantiopure 1,4-disubstituted 2-imidazolines highlights the flexibility in synthesizing imidazole-related compounds from readily available amino alcohols, demonstrating an efficient method for creating a wide variety of enantiopure imidazolines (Boland et al., 2002). Similarly, research on the synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents emphasizes the chemical reactivity and potential therapeutic applications of imidazole derivatives (Sah et al., 2014).

Potential Antibacterial Properties

Research into the antibacterial properties of imidazole derivatives has shown moderate to good activity against both gram-positive and gram-negative bacteria. A study on 5-Imidazolinone derivatives explored their potential as antibacterial agents, highlighting the significance of structural and physicochemical parameters in enhancing antibacterial efficacy (Shah et al., 2001). This suggests that specific alterations in the imidazole structure could yield compounds with significant antibacterial properties.

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor potential of imidazole derivatives is a promising area of research. The synthesis and spectroscopic characterization of new 2-substituted imidazole derivatives revealed their ability to combat various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Salman et al., 2015). Additionally, certain imidazole derivatives have been evaluated for their antitumor activities, showcasing their potential in cancer treatment research.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many drugs that contain an imidazole ring work by interacting with enzymes or receptors in the body .

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c20-13-5-7-15(8-6-13)23-18(27)12-28-19-21-9-16(11-25)24(19)10-17(26)22-14-3-1-2-4-14/h5-9,14,25H,1-4,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICBZXRGRMHWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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